Isovaleryl-l-carnitine

Osteoporosis Bone Metabolism Osteoblast Differentiation

Isovaleryl-L-carnitine (CAS 31023-24-2) is an endogenous short-chain acylcarnitine ester derived from the catabolism of the branched-chain amino acid L-leucine. Unlike generic L-carnitine, it possesses a five-carbon isovaleryl (3-methylbutanoyl) group, classifying it as a C5 acylcarnitine.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B7948900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleryl-l-carnitine
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1
InChIKeyIGQBPDJNUXPEMT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovaleryl-L-Carnitine: Sourcing a Distinct Branched-Chain Acylcarnitine with Specialized Bone and Metabolic Applications


Isovaleryl-L-carnitine (CAS 31023-24-2) is an endogenous short-chain acylcarnitine ester derived from the catabolism of the branched-chain amino acid L-leucine [1]. Unlike generic L-carnitine, it possesses a five-carbon isovaleryl (3-methylbutanoyl) group, classifying it as a C5 acylcarnitine [2]. It is a key component of the broader pool of clinically relevant carnitine derivatives, which also includes acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC) [3]. Functionally, it is not a general-purpose energy substrate; its primary physiological role is the detoxification of isovaleric acid, which accumulates in the inborn error of metabolism, isovaleric acidemia (IVA) [4].

Structural identity C5 acylcarnitine with isovaleryl moiety
Metabolic context L-leucine catabolism marker; isovaleric acid detoxification
Research utility Calpain activation, apoptosis, bone anabolic models

Why Isovaleryl-L-Carnitine Cannot Be Substituted by L-Carnitine, ALCAR, or PLC in Specialized Research


Substituting isovaleryl-L-carnitine with a generic carnitine source like L-carnitine, acetyl-L-carnitine (ALCAR), or propionyl-L-carnitine (PLC) will lead to experimental failure in defined models. These compounds are not functionally interchangeable due to fundamental differences in their acyl group structure, which dictates their transport kinetics, intracellular targets, and biological activity [1]. For instance, isovaleryl-L-carnitine exhibits a proapoptotic and immunomodulatory profile in U937 leukemia cells—characterized by increased phagocytosis and cell killing—that is not observed with L-carnitine or ALCAR [2]. Furthermore, its greater potency in osteoblast differentiation assays, where it achieves maximal effects at concentrations 10-fold lower than L-carnitine fumarate, underscores that simple molar equivalence is an invalid procurement strategy [3]. Sourcing the correct specific acylcarnitine is therefore a prerequisite for experimental reproducibility.

Acyl group specificity Isovaleryl moiety dictates transport kinetics and intracellular targets not shared by L-carnitine or ALCAR.
Apoptosis pathway divergence Proapoptotic and immunomodulatory profile in U937 cells may not replicate with other acylcarnitines.
Osteoblast assay concentration mismatch Osteoblast differentiation endpoints may require review; molar equivalence with L-carnitine is not predictive.

Quantitative Differential Evidence for Isovaleryl-L-Carnitine vs. In-Class and Functional Analogs


Superior Potency in Human Osteoblast Differentiation: Isovaleryl-L-Carnitine vs. L-Carnitine Fumarate

In a direct head-to-head in vitro study, isovaleryl-L-carnitine fumarate (Iso-V-LC) demonstrated superior potency compared to L-carnitine fumarate (LC) in stimulating human osteoblast activity. While both compounds increased the formation of mineralized nodules, Iso-V-LC achieved its maximal effect at a concentration 10-fold lower than LC [1].

Osteoblast potency
Head-to-head
10× lower effective concentration
Supports osteoblast differentiation assay context
Primary human osteoblasts; vs. L-carnitine fumarate
Osteoporosis Bone Metabolism Osteoblast Differentiation

Accelerated In Vivo Bone Recovery: Isovaleryl-L-Carnitine Fumarate vs. L-Carnitine Fumarate

In a murine model of experimentally induced osteoporosis, treatment with isovaleryl-L-carnitine fumarate (Iso-V-LC) resulted in a significantly more rapid and complete recovery of bone volume/total volume (BV/TV) ratio compared to L-carnitine fumarate (LC). At the end of the treatment period, BV/TV and all osteoblast-based indexes were significantly higher in Iso-V-LC-treated mice than in LC-treated mice, with Iso-V-LC restoring levels to those of healthy controls [1].

In vivo bone recovery
Head-to-head
Iso-V-LC: restored BV/TV to control LC: lower BV/TV recovery
Supports bone volume recovery model-response context
Mouse osteoporosis model; post-partum
Osteoporosis In Vivo Model Bone Histomorphometry

Distinct Proapoptotic and Immunomodulatory Profile: Isovaleryl-L-Carnitine vs. L-Carnitine and ALCAR

Unlike L-carnitine and acetyl-L-carnitine (ALCAR), isovaleryl-L-carnitine induces a unique profile of early, significant phagocytosis, increased cell killing, and reduced proliferation in U937 leukemia cells, indicating a proapoptotic activity that is distinct from its in-class analogs [1].

Apoptosis profile
Reported
Proapoptotic, ↑ phagocytosis L-carnitine/ALCAR: non-proapoptotic
Supports apoptosis pathway-response interpretation
U937 leukemia cell line
Immunology Apoptosis Leukemia

Faster Cellular Influx Kinetics: Isovaleryl-L-Carnitine vs. L-Carnitine

In a perfused rat liver model, the influx rate of isovaleryl-L-carnitine was found to exceed that of unmodified L-carnitine by 1.5-fold [1]. This demonstrates that the isovaleryl moiety confers a kinetic advantage for cellular uptake, independent of simple transporter affinity.

Influx kinetics
Head-to-head
1.5× faster cellular influx
Supports cellular uptake kinetics assay context
Perfused rat liver; vs. L-carnitine
Pharmacokinetics Membrane Transport Carnitine Transporter

Validated Research and Industrial Application Scenarios for Isovaleryl-L-Carnitine


Preclinical Investigation of Bone Anabolic Therapies for Osteoporosis

Based on its 10-fold greater in vitro potency and superior in vivo efficacy in restoring bone volume compared to L-carnitine fumarate [1][2], isovaleryl-L-carnitine is the appropriate positive control or test article for studies investigating novel anabolic agents for osteoporosis, post-menopausal bone loss, or fracture healing. Its use is supported by a specific patent for the prevention and treatment of osteoporosis [3].

Confirmatory Diagnostic Testing for Isovaleric Acidemia (IVA)

Isovaleryl-L-carnitine is the primary diagnostic marker for IVA. An analytically validated UHPLC-MS/MS method has been established for its selective and accurate quantitation in urine, distinguishing it from interfering isomers like pivaloylcarnitine [4]. This method is recommended for confirmatory testing, making high-purity isovaleryl-L-carnitine an essential analytical standard for clinical diagnostic laboratories.

Research into Calpain-Mediated Apoptosis and Immune Cell Modulation

Isovaleryl-L-carnitine is a selective, reversible activator of the high calcium-requiring form of calpain [5]. Its unique ability to induce phagocytosis and cell killing in U937 leukemia cells, a property not shared by L-carnitine or ALCAR [6], makes it a critical tool compound for dissecting calpain's role in apoptosis, immune function, and cancer biology.

Application
Selection Property
Validation Focus
Osteoporosis bone anabolic model studies
Osteoblast differentiation endpoint context
Bone volume recovery model interpretation
Isovaleric acidemia biomarker profiling
Selective isomer quantitation method context
Pivalate interference review
Calpain activation and apoptosis pathway studies
Apoptosis pathway-response context
Phagocytosis and cell-killing endpoint review
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